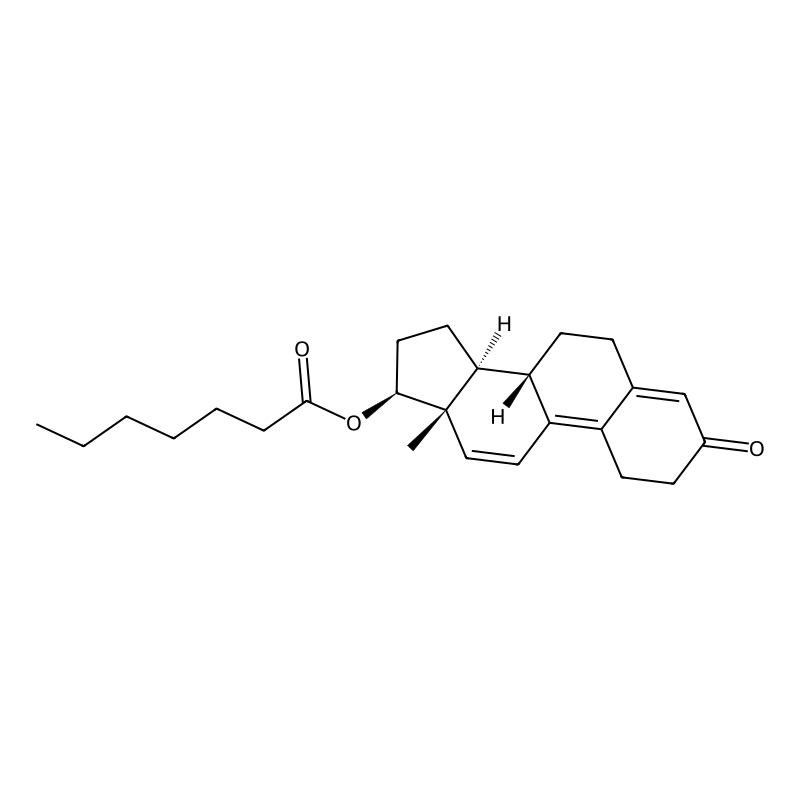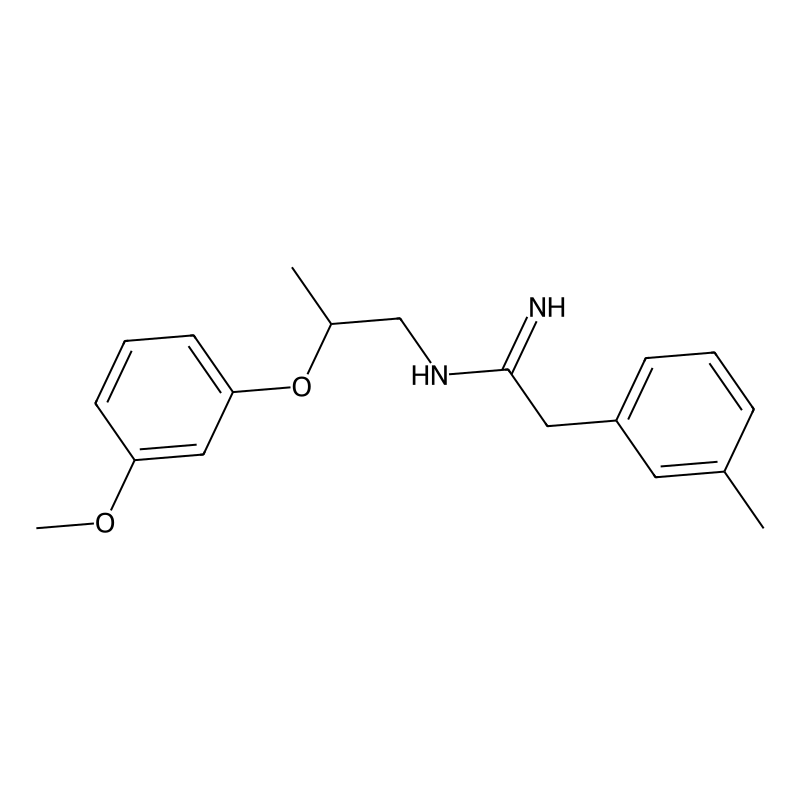4,6-Dichloro-2-(difluoromethyl)pyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Acaricide Development
Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the development of a novel acaricide, HNPC-A188 . Acaricides are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites .
Methods of Application: The compound was synthesized by introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring . This resulted in compound T7 (HNPC-A188), which exhibits excellent acaricidal activity .
Results or Outcomes: HNPC-A188 exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen (LC50 = 0.13 mg/L) .
Synthesis of N-substituted Azacalix Pyrimidines
Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of N-substituted azacalix pyrimidines .
Methods of Application: It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Synthesis of Trifluoromethylpyridines
Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .
Methods of Application: The compound was used as an intermediate for the synthesis of several crop-protection products . Various methods of synthesizing trifluoromethylpyridines have been reported .
Synthesis of Biarylpyrimidines
Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of biarylpyrimidines .
Methods of Application: It was used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
Synthesis of Fluorinated Organic Compounds
Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of fluorinated organic compounds . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Methods of Application: The compound was used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing these fluorinated compounds have been reported .
Synthesis of Disubstituted Pyrimidines
Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of disubstituted pyrimidines .
4,6-Dichloro-2-(difluoromethyl)pyrimidine is a pyrimidine derivative characterized by its molecular formula and a molecular weight of 198.99 g/mol. This compound features two chlorine atoms and a difluoromethyl group at specific positions on the pyrimidine ring, which significantly influences its chemical behavior and potential applications in various fields, including pharmaceuticals and agrochemicals.
- Substitution Reactions: Chlorine atoms can be replaced by various nucleophiles, such as amines or thiols, typically in the presence of a base.
- Reduction Reactions: The compound can undergo reduction using agents like lithium aluminum hydride to form different derivatives.
- Oxidation Reactions: It can be oxidized to yield various oxidized products depending on the reagents used.
Common Reagents and Conditions- Substitution: Nucleophiles like amines or thiols with a base.
- Reduction: Lithium aluminum hydride as the reducing agent.
- Oxidation: Potassium permanganate as an oxidizing agent.
Research into the biological activity of 4,6-dichloro-2-(difluoromethyl)pyrimidine has indicated potential interactions with various biomolecules. The unique structure may influence its binding affinity to specific enzymes or receptors, making it a candidate for further pharmacological studies. The exact mechanisms of action remain under investigation, but initial findings suggest it could have applications in medicinal chemistry .
Laboratory Synthesis
The synthesis of 4,6-dichloro-2-(difluoromethyl)pyrimidine typically involves:
- Reacting 4,6-dichloropyrimidine-2-carbaldehyde with diethylaminosulfur trifluoride (DAST) in dichloromethane at low temperatures (0°C).
- Stirring the reaction mixture for a specified duration and then purifying the product through quenching and extraction processes.
Industrial Production
Industrial methods for synthesizing this compound generally mirror laboratory techniques but are optimized for scale and cost-effectiveness. A notable method involves using phosphorus oxychloride to treat intermediates derived from malonamide and ethyl difluoroacetate, followed by selective substitution reactions to yield the final product .
4,6-Dichloro-2-(difluoromethyl)pyrimidine serves as an important intermediate in:
- Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses.
- Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides due to its biological activity.
- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules .
Studies focusing on the interactions of 4,6-dichloro-2-(difluoromethyl)pyrimidine with biological targets have highlighted its potential effectiveness in inhibiting specific enzymes or pathways. These interactions are crucial for understanding its pharmacological properties and guiding future research aimed at developing new therapeutic agents .
Several compounds share structural similarities with 4,6-dichloro-2-(difluoromethyl)pyrimidine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4,6-Dichloropyrimidine | Lacks difluoromethyl group | Simpler structure; primarily used in similar applications |
| 2,4-Dichloro-5-fluoropyrimidine | Contains a fluorine atom instead of difluoromethyl | Different halogen substitution affects reactivity |
| 2,4,6-Trichloropyrimidine | Contains an additional chlorine atom | Increased chlorination may enhance biological activity |
| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Contains trifluoromethyl group | Differing fluorination impacts chemical properties |
The presence of both chlorine and difluoromethyl groups in 4,6-dichloro-2-(difluoromethyl)pyrimidine provides it with unique reactivity profiles that differentiate it from other similar compounds. This uniqueness enhances its potential utility in specific chemical syntheses and biological applications .








